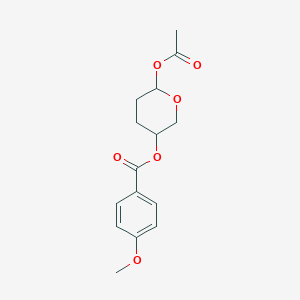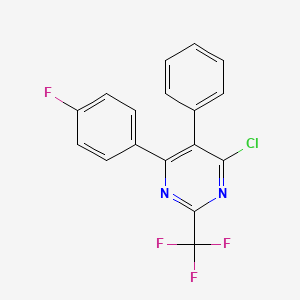
1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate is a complex organic compound that features both nitro and trichlorosilyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate typically involves the esterification of 5-(trichlorosilyl)pentanoic acid with 1-(2-nitrocyclohexyl)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkoxides, amines, in the presence of a base like triethylamine.
Major Products:
Reduction of Nitro Group: 1-(2-Aminocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate.
Substitution of Trichlorosilyl Group: Various substituted silyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in creating biocompatible coatings for medical devices.
Wirkmechanismus
The mechanism of action of 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The nitro group can participate in redox reactions, while the trichlorosilyl group can engage in substitution reactions. These properties make it a versatile compound for modifying surfaces and creating new materials .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Nitrophenyl)ethyl 5-(trichlorosilyl)pentanoate
- 1-(2-Nitrobenzyl)ethyl 5-(trichlorosilyl)pentanoate
Comparison: 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate is unique due to the presence of a cyclohexyl ring, which imparts different steric and electronic properties compared to its phenyl and benzyl analogs. This uniqueness can influence its reactivity and the types of materials it can form .
Eigenschaften
CAS-Nummer |
872831-56-6 |
|---|---|
Molekularformel |
C13H22Cl3NO4Si |
Molekulargewicht |
390.8 g/mol |
IUPAC-Name |
1-(2-nitrocyclohexyl)ethyl 5-trichlorosilylpentanoate |
InChI |
InChI=1S/C13H22Cl3NO4Si/c1-10(11-6-2-3-7-12(11)17(19)20)21-13(18)8-4-5-9-22(14,15)16/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
UHIRGIFCQHTRCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCCC1[N+](=O)[O-])OC(=O)CCCC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)


![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)





![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)


![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)

